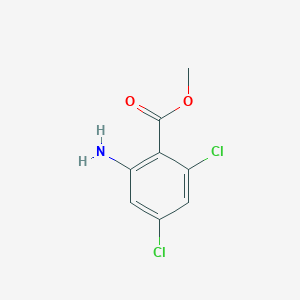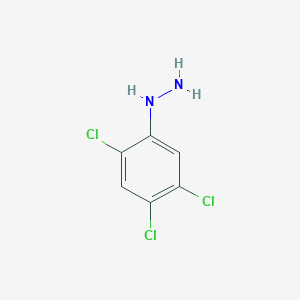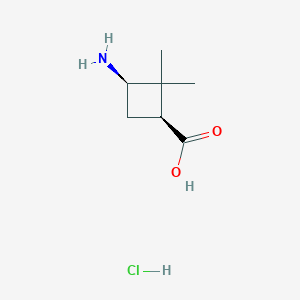
3-(Tritylthio)propanal
Übersicht
Beschreibung
3-(Tritylthio)propanal, often abbreviated as TBMPA, is an organic compound . It is also known by other names such as Trityl-thiopropanal, 3-Tritylsulfanylpropanal, and Propanal, 3-[(triphenylmethyl)thio]- . The molecular formula of this compound is C22H20OS .
Synthesis Analysis
The common method of synthesizing TBMPA involves a sulfur substitution reaction . A frequently used method involves reacting benzaldehyde with phenol under alkaline conditions to produce 3-(Tritylthio)propanol . This propanol is then oxidized to form this compound .Molecular Structure Analysis
The molecular weight of this compound is 332.46 . The molecular structure of this compound can be represented by the linear formula (C6H5)3CSCH2CH2COOH .Physical and Chemical Properties Analysis
This compound is a colorless or slightly yellow solid . It has a molecular weight of 332.46 .Wissenschaftliche Forschungsanwendungen
In Vitro Effects
3-(Tritylthio)propanal has been studied for its effects in various in vitro settings. For instance, the impact of triiodothyronine (T3) on rat adipose tissue in vitro, where T3 enhanced the rate of release of glycerol and free fatty acids, can provide insights into metabolic processes and might be relevant for studies involving compounds like this compound (Vaughan, 1967).
Drug Development and Tritiation
In the realm of pharmaceuticals, methods for tritiation (introducing tritium, or 3H) are critical for understanding the pharmacokinetics of drugs. Studies on iron-catalyzed tritiation, for example, highlight techniques that might be applicable to compounds including this compound for detailed drug analysis and development (Yu et al., 2016).
Pharmacokinetics Analysis
Understanding how drugs like this compound behave in the body is essential. Research on the pharmacokinetics of similar compounds in different species provides valuable data for comparative analysis and could be applied to this compound (Coffey et al., 1971).
Biochemical Studies
This compound can be involved in biochemical studies, such as investigating the effects of compounds on the quantity of remaining double bonds in dental resins, which could have implications for dental material science (Peutzfeldt & Asmussen, 1996).
Safety and Hazards
TBMPA is an organic compound and safety precautions should be taken when handling it . These include avoiding contact with skin, eyes, and mucous membranes, wearing appropriate safety gloves, glasses, and protective clothing, using it in a well-ventilated environment to avoid inhaling its vapors, and storing it away from fire sources and oxidizing agents . It is also important to comply with local environmental regulations when handling and disposing of waste .
Eigenschaften
IUPAC Name |
3-tritylsulfanylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20OS/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-17H,10,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCUEUQVJVXGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599469 | |
| Record name | 3-[(Triphenylmethyl)sulfanyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150350-28-0 | |
| Record name | 3-[(Triphenylmethyl)sulfanyl]propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


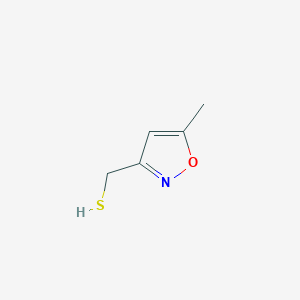

![10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B3047880.png)
![5-Benzyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B3047881.png)

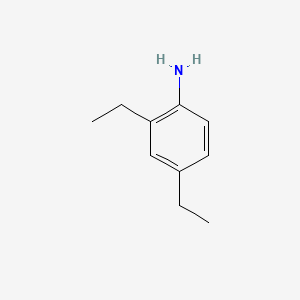

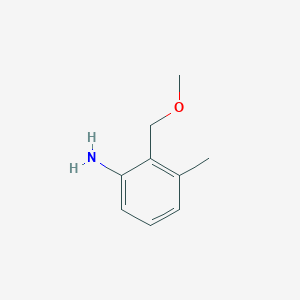
![1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide](/img/structure/B3047887.png)

